

MDCC Fluorescent Dye: A Technical Guide for Researchers

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Compound of Interest

Compound Name: MDCC

Cat. No.: B140785

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An in-depth guide for researchers, scientists, and drug development professionals on the fluorescent dye **MDCC**, covering its core properties, applications, and detailed experimental protocols.

MDCC, or N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide, is a thiol-reactive fluorescent dye widely utilized in biomedical research.^{[1][2][3]} Its coumarin core provides desirable photophysical properties, while the maleimide group allows for specific covalent labeling of cysteine residues in proteins. This makes **MDCC** an invaluable tool for studying protein structure, function, and dynamics.

Core Properties of MDCC

MDCC is characterized by its sensitivity to the local environment, with its fluorescence properties often changing upon binding to a protein or upon a conformational change in the labeled protein.^{[2][4]} This solvatochromic nature is central to many of its applications.

Property	Value	Reference
Full Chemical Name	N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide	[1][2][4]
CAS Number	156571-46-9	[1]
Molecular Weight	383.40 g/mol	[1]
Empirical Formula	C ₂₀ H ₂₁ N ₃ O ₅	[1]
Excitation Maximum (λ _{ex})	~430 - 439 nm	[5][6]
Emission Maximum (λ _{em})	~465 - 474 nm	[5][7]
Extinction Coefficient (ε)	~46,800 M ⁻¹ cm ⁻¹ at λ _{max}	[8]
Quantum Yield (Φ)	Environment-dependent; increases significantly in non-polar environments. For MDCC-PBP, it increases ~8-fold upon phosphate binding.	[7][9]
Fluorescence Lifetime (τ)	Environment-dependent. For MDCC-PBP, it is ~0.3 ns in the absence of phosphate and ~2.4 ns in the presence of phosphate.	[7][9]

Key Applications

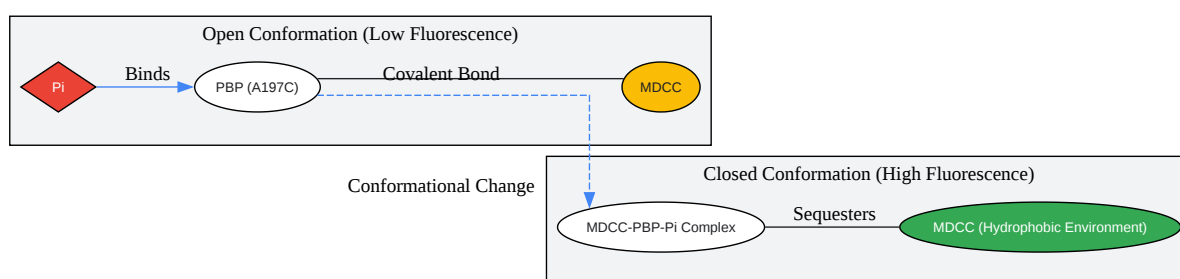
The primary application of **MDCC** is as a reporter for changes in protein conformation and for real-time measurement of enzymatic reactions.[1][10]

Biosensor for Inorganic Phosphate

A prominent application of **MDCC** is in the creation of a biosensor for inorganic phosphate (Pi). This is achieved by labeling a specific cysteine mutant of the E. coli Phosphate-Binding Protein (PBP), typically A197C.[4][7][9] The resulting **MDCC**-PBP conjugate exhibits a significant increase in fluorescence intensity upon binding to inorganic phosphate.[4][7][9] This system

allows for the direct, real-time measurement of Pi release in enzymatic assays, such as those involving ATPases and GTPases.[10][11]

The mechanism relies on a conformational change in PBP upon phosphate binding. In the "open" conformation (without Pi), the **MDCC** label is exposed to the aqueous solvent, resulting in lower fluorescence. Upon binding Pi, the protein transitions to a "closed" conformation, sequestering the **MDCC** dye in a more hydrophobic environment within the protein, which leads to a substantial increase in its fluorescence quantum yield and lifetime.[7][9]



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Mechanism of the **MDCC**-PBP phosphate biosensor.

Probing Protein Conformational Changes

Due to the sensitivity of its fluorescence to the local environment, **MDCC** is an effective probe for studying conformational changes in proteins that are not necessarily related to phosphate binding.[2][3] By introducing a cysteine residue at a specific site through mutagenesis, researchers can label the protein with **MDCC** and monitor fluorescence changes that report on ligand binding, protein-protein interactions, or other dynamic processes.[2][3]

Fluorescence Resonance Energy Transfer (FRET)

MDCC can also be utilized as a FRET donor or acceptor in combination with other fluorophores to measure intramolecular or intermolecular distances.[1]

Experimental Protocols

Protein Labeling with MDCC

This protocol provides a general procedure for labeling a protein with a cysteine residue using **MDCC**.

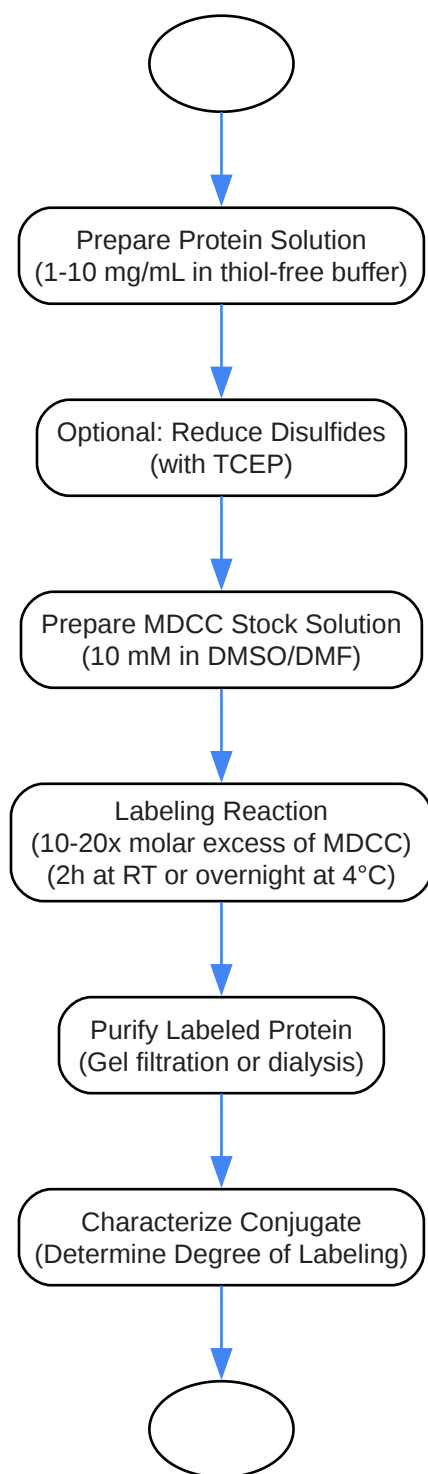
Materials:

- Protein with a free cysteine residue in a suitable buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5). The buffer should be free of thiol-containing reagents.
- **MDCC** dye.
- Anhydrous DMSO or DMF.
- Reducing agent (e.g., TCEP or DTT).
- Purification column (e.g., gel filtration or dialysis cassette).

Procedure:

- Protein Preparation:
 - Dissolve the protein to be labeled in a degassed buffer at a concentration of 1-10 mg/mL.
 - If the protein contains disulfide bonds that need to be reduced to free up a cysteine, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature. If using DTT, it must be removed before adding the dye.
- Dye Preparation:
 - Prepare a 10 mM stock solution of **MDCC** in anhydrous DMSO or DMF.
- Labeling Reaction:
 - Add a 10-20 fold molar excess of the **MDCC** stock solution to the protein solution.

- Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
 - Remove the unreacted dye by gel filtration chromatography (e.g., Sephadex G-25) or dialysis.
- Determination of Labeling Efficiency:
 - The degree of labeling (DOL) can be calculated by measuring the absorbance of the labeled protein at 280 nm and at the absorbance maximum of **MDCC** (~432 nm).
 - The concentration of **MDCC** is calculated using its extinction coefficient ($\epsilon \approx 46,800 \text{ M}^{-1}\text{cm}^{-1}$).
 - The protein concentration is calculated after correcting for the absorbance of **MDCC** at 280 nm ($A_{280_corrected} = A_{280} - (A_{\text{MDCC_max}} * CF)$), where CF is the correction factor.



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Workflow for labeling a protein with **MDCC**.

Phosphate Assay using MDCC-PBP

This protocol outlines the use of **MDCC**-PBP to measure inorganic phosphate concentration.

Materials:

- Purified **MDCC**-PBP conjugate.
- Phosphate-free buffer (e.g., Tris, HEPES).
- Phosphate standards of known concentrations.
- Fluorometer with excitation at ~430 nm and emission detection at ~470 nm.

Procedure:

- Instrument Setup:
 - Set the fluorometer to the excitation and emission wavelengths for **MDCC**.
 - Allow the instrument to warm up and stabilize.
- Standard Curve Generation:
 - Prepare a series of phosphate standards in the phosphate-free buffer.
 - For each standard, add a known concentration of **MDCC**-PBP.
 - Measure the fluorescence intensity for each standard.
 - Plot the fluorescence intensity as a function of phosphate concentration to generate a standard curve.
- Sample Measurement:
 - Add the same concentration of **MDCC**-PBP to the experimental sample.
 - Measure the fluorescence intensity of the sample.
 - Determine the phosphate concentration in the sample by interpolating from the standard curve.

- Real-time Assay:
 - For kinetic measurements of phosphate release, the reaction is initiated in the presence of **MDCC**-PBP, and the fluorescence is monitored continuously over time. The rate of fluorescence increase corresponds to the rate of phosphate release.

Conclusion

MDCC is a versatile fluorescent probe that offers a powerful approach to studying protein biochemistry and enzymology. Its thiol-reactivity allows for site-specific labeling, and its environmentally sensitive fluorescence provides a robust signal for monitoring protein conformational changes and ligand binding events. The **MDCC**-PBP system, in particular, has become a widely used tool for the real-time, quantitative analysis of inorganic phosphate in a variety of biological systems. Careful consideration of experimental conditions, including buffer composition and dye-to-protein ratios, is crucial for successful labeling and reliable data acquisition.

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